molecular formula C13H13N3O2S B2972774 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927965-62-6

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2972774
CAS RN: 927965-62-6
M. Wt: 275.33
InChI Key: QJCZVHLGIHOCHR-UHFFFAOYSA-N
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Description

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

Research on compounds structurally related to 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one focuses on their synthesis and exploration for various biological activities. These compounds are significant in the development of potential antimicrobial agents. For instance, compounds synthesized through the condensation of certain precursors have shown promising antimicrobial activities against a variety of microorganisms (Ashok & Holla, 2007). Moreover, studies on benzothiazole derivatives as corrosion inhibitors indicate the chemical versatility and potential industrial applications of these molecules (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Further research on 1,2,4-triazole derivatives and their synthesis from ester ethoxycarbonylhydrazones with primary amines has expanded the knowledge on their antimicrobial activities, showing that some derivatives possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, the exploration of aza-uracil derivatives and their biological activity showcases the synthetic versatility and potential pharmacological applications of these compounds (El‐Barbary, Hafiz, & Abdel-wahed, 2011).

Corrosion Inhibition and Synthetic Applications

The study of benzothiazole derivatives for corrosion inhibition on carbon steel in acidic solutions demonstrates the compound's industrial relevance, particularly in prolonging the lifespan of metals exposed to corrosive environments (Hu et al., 2016). The innovative synthetic pathways to generate benzoxazin derivatives highlight the compounds' potential as intermediates in the development of new materials or drugs (Gabriele et al., 2006).

properties

IUPAC Name

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-6-12(17)15-9-5-8(3-4-10(9)18-6)11-7(2)19-13(14)16-11/h3-6H,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCZVHLGIHOCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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